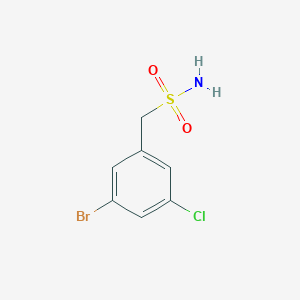

(3-Bromo-5-chlorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Bromo-5-chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrClNO2S . It is used for pharmaceutical testing . The compound is stored at room temperature and is available in powder form .

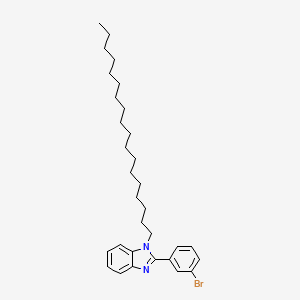

Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-chlorophenyl)methanesulfonamide” can be represented by the InChI code: 1S/C7H7BrClNO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12). The key for this structure is HSJBFHWHQZMMDG-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(3-Bromo-5-chlorophenyl)methanesulfonamide” has a molecular weight of 284.56 . It is a powder that is stored at room temperature .

Scientific Research Applications

1. Biotechnological Applications

Methanotrophic bacteria, using methane as their carbon source, offer a wide array of biotechnological applications. These bacteria are capable of generating products like single-cell protein, biopolymers, and various soluble metabolites, which have significant potential in nanotechnology, biosensors, and even electricity generation. The scope of these bacteria to be genetically engineered for novel compounds and the efficiency of certain enzymes in this process underline the vast potential of methane-utilizing bacteria in biotechnology (Strong, Xie, & Clarke, 2015).

2. Environmental and Chemical Analysis

The lipid biomarker and stable carbon isotope signatures of microbial communities involved in the anaerobic oxidation of methane with sulfate have been extensively studied. These communities play a crucial role in methane sink in marine environments. The distinctive lipid biomarker signatures offer a robust method for chemotaxonomic identification of these communities, contributing significantly to our understanding of methane biogeochemistry (Niemann & Elvert, 2008).

3. Chemical Transformation and Photocatalysis

The oxidation of reduced sulfur compounds, which are by-products of numerous industrial processes, is a critical area of research. Photocatalytic treatment using TiO2-based materials or alternative materials based on aromatic photosensitizers demonstrates different oxidation pathways, leading to varied products. This has profound implications in pollution control and industrial waste management (Cantau et al., 2007).

4. Soil Science and Methane Emissions

The intricate microbial processes in soils, involving methanogens and methanotrophs, determine the methane emission and consumption patterns. Understanding these patterns is crucial for environmental management and for assessing the impact of human agricultural activities on methane fluxes (Mer & Roger, 2001).

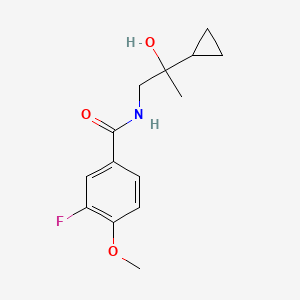

5. Pharmaceutical Applications

Sulfonamides, including (3-Bromo-5-chlorophenyl)methanesulfonamide, are part of many clinically used drugs. The patent review of sulfonamides from 2008 to 2012 highlights their significance in various drug classes, from diuretics and carbonic anhydrase inhibitors to antipsychotics and COX2 inhibitors. This review underlines the continuous need for novel sulfonamides in pharmaceuticals (Carta, Scozzafava, & Supuran, 2012).

Safety And Hazards

The safety information for “(3-Bromo-5-chlorophenyl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(3-bromo-5-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJBFHWHQZMMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-chlorophenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2544947.png)

![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)